molecular formula C19H18ClFN2O2 B3657765 N-(4-chlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide

N-(4-chlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B3657765
M. Wt: 360.8 g/mol
InChI Key: JMWVUUIQODUFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a 4-chlorophenyl group attached to the carboxamide nitrogen and a 4-fluorophenyl carbonyl moiety at the piperidine’s 1-position. Its structural framework allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-15-3-7-17(8-4-15)22-18(24)13-9-11-23(12-10-13)19(25)14-1-5-16(21)6-2-14/h1-8,13H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWVUUIQODUFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The 4-chlorophenyl and 4-fluorophenylcarbonyl groups are introduced through substitution reactions. Common reagents used in these reactions include chlorinating and fluorinating agents.

    Coupling Reactions: The final step involves coupling the substituted piperidine ring with the carboxamide group under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs in TRPA1 Modulation

PIPC1–PIPC4 (Piperidine-Carboxamide Derivatives):

  • Structure : These compounds share the piperidine-carboxamide core but differ in substituents. For example, PIPC1 includes a cyclopentane ring and a trifluoromethyl-piperidine group, while the target compound has a simpler 4-fluorophenyl carbonyl group.
  • Activity : PIPC1–PIPC4 exhibit potent TRPA1 modulation, with stereoisomers (PIPC3 and PIPC4) showing varied efficacy due to spatial arrangement. The target compound’s simpler structure may reduce off-target effects compared to these analogs .
Key Data:
Compound Substituents TRPA1 IC₅₀ (nM) Selectivity Over Other Channels
Target Compound 4-Chlorophenyl, 4-Fluorophenyl carbonyl Not Reported Likely high (simpler structure)
PIPC1 Cyclopentane, trifluoromethyl-piperidine 12 Moderate
PIPC3 (stereoisomer) Modified propyl chain, phenyl group 45 Lower

Antiviral Piperidine-Carboxamides

SARS-CoV-2 Inhibitors :

  • Structure : Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide feature bulkier aromatic groups (naphthalene) instead of the target compound’s 4-chlorophenyl.
  • Activity : These analogs show acceptable antiviral activity against SARS-CoV-2, likely due to enhanced hydrophobic interactions with viral proteases. The target compound’s dual halogenation (Cl, F) may improve binding but requires validation .

Kinase Inhibitors: AZD5363 and Derivatives

AZD5363 :

  • Structure : AZD5363 contains a pyrrolopyrimidine group and a 4-chlorophenyl-carboxamide but lacks the 4-fluorophenyl carbonyl.
  • Activity : AZD5363 is a potent Akt kinase inhibitor (IC₅₀ = 5 nM) with high selectivity over ROCK kinases. The absence of the 4-fluorophenyl group in AZD5363 suggests that the target compound’s fluorophenyl moiety could alter kinase selectivity or metabolic stability .
Physicochemical Comparison:
Property Target Compound AZD5363
Molecular Weight ~375 g/mol 465 g/mol
LogP (Predicted) ~3.2 ~2.8
Hydrogen Bond Acceptors 4 6

Crystalline and Conformational Properties

N-(4-Chlorophenyl)-4-Methylpiperidine-1-Carboxamide :

  • Structure : Differs by replacing the 4-fluorophenyl carbonyl with a methyl group.
  • Crystallography: The piperidine ring adopts a chair conformation, stabilized by N–H⋯O hydrogen bonds.

Piperazine vs. Piperidine Derivatives

N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide :

  • Structure : Substitutes piperidine with a piperazine ring and an ethyl group.
  • Activity : Piperazine derivatives often show enhanced solubility due to the additional nitrogen. However, the target compound’s piperidine core may offer better CNS penetration, a critical factor for neuroactive agents .

Biological Activity

Overview

N-(4-chlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide is a synthetic compound that belongs to the piperidine class of molecules. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorophenyl and fluorophenyl group, contributing to its unique chemical properties. The presence of these substituents enhances its interaction with biological targets, potentially influencing its pharmacological effects.

The biological activity of this compound is believed to involve modulation of neurotransmitter systems and enzyme inhibition. Preliminary studies suggest that this compound may interact with specific receptors or enzymes, leading to various biochemical effects:

  • Neurotransmitter Regulation : Potential involvement in the modulation of neurotransmitter levels, which may have implications for neurological disorders.
  • Enzyme Inhibition : Exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antibacterial properties. For example:

  • Antibacterial Screening : Studies have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Piperidine derivatives are often associated with anticancer properties due to their ability to inhibit tumor growth:

  • Case Studies : Several piperidine derivatives have been evaluated for their cytotoxic effects against cancer cell lines, showing promising results .

Enzyme Inhibition

Inhibition of enzymes such as AChE and urease is another key area of interest:

  • Enzyme Inhibitory Activity : Compounds related to this compound have demonstrated strong inhibitory effects on AChE with IC50 values indicating potent activity .

Research Findings

Activity Tested Strains/Targets Results
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity
Enzyme Inhibition (AChE)Various EnzymesStrong inhibitory activity
AnticancerVarious Cancer Cell LinesSignificant cytotoxicity

Comparative Analysis

When compared to similar compounds, this compound shows unique properties due to its specific substituents. This uniqueness contributes to its enhanced biological activities, making it a valuable candidate for further research in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.